molecular formula C24H29BO2 B13723519 Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester

Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester

Cat. No.: B13723519
M. Wt: 360.3 g/mol
InChI Key: GKGCNQSEFNSYRZ-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,9'-fluorene]-4'-boronic acid pinacol ester (IUPAC name: 4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-4'-yl)-1,3,2-dioxaborolane) is a spirocyclic organoboron compound featuring a fluorene moiety fused with a cyclohexane ring and a boronic acid pinacol ester group. Its rigid spiro architecture imparts unique steric and electronic properties, making it valuable in materials science (e.g., organic electronics) and medicinal chemistry . The pinacol ester group enhances solubility and stability compared to the free boronic acid, as seen in analogous compounds (e.g., phenylboronic acid pinacol ester) .

Properties

Molecular Formula

C24H29BO2

Molecular Weight

360.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[cyclohexane-1,9'-fluorene]-4'-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H29BO2/c1-22(2)23(3,4)27-25(26-22)20-14-10-13-19-21(20)17-11-6-7-12-18(17)24(19)15-8-5-9-16-24/h6-7,10-14H,5,8-9,15-16H2,1-4H3

InChI Key

GKGCNQSEFNSYRZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD31811600” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “MFCD31811600” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to carry out the chemical reactions.

    Continuous Processes: Implementing continuous processes to increase efficiency and yield.

    Quality Control: Ensuring the product meets quality standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

“MFCD31811600” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other compounds with different properties.

    Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon can facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

“MFCD31811600” has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to understand its effects on living organisms.

    Industry: The compound is used in manufacturing processes and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which “MFCD31811600” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Solubility and Stability

Compound Solubility Stability Key Evidence
Spiro[cyclohexane-1,9'-fluorene]-4'-boronic acid pinacol ester Lower in polar solvents due to bulk High (rigid spiro structure resists hydrolysis) Inferred
Phenylboronic acid pinacol ester High in acetone, THF, ethanol Moderate (hydrolyzes under acidic/oxidative conditions)
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Soluble in THF, DCM Moderate (sensitive to acid)
1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester Soluble in HCl-containing media Moderate (deprotection under mild acid)

Key Findings :

  • The spiro compound’s bulky structure reduces solubility in polar solvents compared to simpler aryl boronic esters like phenylboronic acid pinacol ester, which exhibits high miscibility in acetone and THF .
  • Stability correlates with steric hindrance: the spiro compound’s rigid framework slows hydrolysis, whereas phenylboronic esters require NaIO4 or HCl for cleavage .

Reactivity in Cross-Coupling Reactions

Pinacol esters are widely used in Suzuki-Miyaura cross-couplings. However, steric effects influence reactivity:

  • Spiro compound: Limited data, but its bulky spirofluorene group may reduce coupling efficiency compared to less hindered analogs (e.g., pyran- or tetrahydropyridine-based esters) .
  • Phenylboronic acid pinacol ester : High reactivity in aryl-aryl couplings, with equilibria favoring the ester form under basic conditions .
  • 3,6-Dihydro-2H-pyran-4-boronic ester : Used in iterative syntheses due to balanced reactivity and stability .

Cleavage Kinetics and Deprotection

Compound Cleavage Rate (H₂O₂) Conditions Key Evidence
Spiro[cyclohexane... pinacol ester Not reported Likely requires strong acid/oxidant Inferred
Phenylboronic acid pinacol ester Rate constant: 2.9–5.9 M⁻¹s⁻¹ H₂O₂, acidic conditions
Boronic acid-protected MBGs (e.g., compound 10) Faster than esters H₂O₂-mediated oxidative cleavage

Key Findings :

  • Pinacol esters generally cleave slower than free boronic acids. For example, phenylboronic acid pinacol ester cleaves at 2.9–5.9 M⁻¹s⁻¹ with H₂O₂, while its boronic acid counterpart reacts faster .
  • The spiro compound’s cleavage kinetics are unreported but expected to be slower due to steric protection of the boron center.

NMR Spectral Signatures

Pinacol esters exhibit diagnostic NMR peaks:

  • 1H NMR : Singlet at δ1.35–1.38 for pinacol methyl groups .
  • 13C NMR : Peaks at δ24 (CH3) and δ84 (B-O-C) .
  • Spiro compound : Additional signals from fluorene (aromatic protons at δ6.5–8.0) and cyclohexane (aliphatic protons at δ1.5–2.5) .

Key Findings :

  • The spiro compound’s extended π-system suits optoelectronic applications, while phenylboronic esters are versatile in drug delivery and polymer science .

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